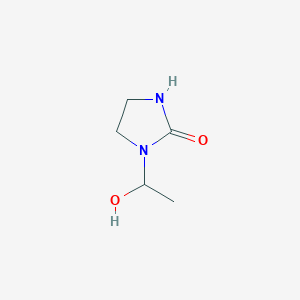
1-(1-Hydroxyethyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxyethyl)imidazolidin-2-one, also known as HEI-2, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in various fields. HEI-2 is a chiral molecule, which means that it exists in two mirror-image forms.
Applications De Recherche Scientifique
1-(1-Hydroxyethyl)imidazolidin-2-one has been studied extensively for its potential applications in various fields such as pharmaceuticals, cosmetics, and agriculture. In pharmaceuticals, 1-(1-Hydroxyethyl)imidazolidin-2-one has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied as a potential drug delivery system due to its ability to form stable complexes with metal ions. In cosmetics, 1-(1-Hydroxyethyl)imidazolidin-2-one has been used as a moisturizing agent due to its ability to retain water. In agriculture, 1-(1-Hydroxyethyl)imidazolidin-2-one has been studied as a potential plant growth regulator due to its ability to promote root growth.
Mécanisme D'action
1-(1-Hydroxyethyl)imidazolidin-2-one has been shown to interact with metal ions such as copper, zinc, and iron. The mechanism of action of 1-(1-Hydroxyethyl)imidazolidin-2-one is thought to involve the formation of stable complexes with these metal ions, which can lead to the inhibition of various enzymes and proteins. 1-(1-Hydroxyethyl)imidazolidin-2-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Effets Biochimiques Et Physiologiques
1-(1-Hydroxyethyl)imidazolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(1-Hydroxyethyl)imidazolidin-2-one can inhibit the growth of various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. 1-(1-Hydroxyethyl)imidazolidin-2-one has also been shown to inhibit the activity of various enzymes such as xanthine oxidase and acetylcholinesterase. In vivo studies have shown that 1-(1-Hydroxyethyl)imidazolidin-2-one can reduce inflammation and oxidative stress, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Hydroxyethyl)imidazolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and organic solvents, which makes it easy to work with. However, 1-(1-Hydroxyethyl)imidazolidin-2-one has some limitations. It is a chiral molecule, which means that it exists in two mirror-image forms. This can complicate experiments that require the use of a specific enantiomer. 1-(1-Hydroxyethyl)imidazolidin-2-one can also form stable complexes with metal ions, which can interfere with experiments that involve the use of metal ions.
Orientations Futures
1-(1-Hydroxyethyl)imidazolidin-2-one has several potential future directions for research. In pharmaceuticals, 1-(1-Hydroxyethyl)imidazolidin-2-one could be studied further as a potential drug delivery system. It could also be studied for its potential use in combination with other drugs to enhance their efficacy. In agriculture, 1-(1-Hydroxyethyl)imidazolidin-2-one could be studied further as a potential plant growth regulator. It could also be studied for its potential use in crop protection. In cosmetics, 1-(1-Hydroxyethyl)imidazolidin-2-one could be studied further as a potential moisturizing agent. It could also be studied for its potential use in anti-aging products.
Conclusion:
In conclusion, 1-(1-Hydroxyethyl)imidazolidin-2-one is a cyclic amino acid that has potential applications in various fields such as pharmaceuticals, cosmetics, and agriculture. Its synthesis method is well-established, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. 1-(1-Hydroxyethyl)imidazolidin-2-one has shown promising results in various studies, and further research is needed to fully explore its potential.
Méthodes De Synthèse
1-(1-Hydroxyethyl)imidazolidin-2-one can be synthesized through the reaction of L-histidine and glyoxylic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the cyclic imidazolidinone ring. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Propriétés
Numéro CAS |
109674-15-9 |
|---|---|
Nom du produit |
1-(1-Hydroxyethyl)imidazolidin-2-one |
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
1-(1-hydroxyethyl)imidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7-3-2-6-5(7)9/h4,8H,2-3H2,1H3,(H,6,9) |
Clé InChI |
YAEWEVDBVRPFFY-UHFFFAOYSA-N |
SMILES |
CC(N1CCNC1=O)O |
SMILES canonique |
CC(N1CCNC1=O)O |
Synonymes |
2-Imidazolidinone,1-(1-hydroxyethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



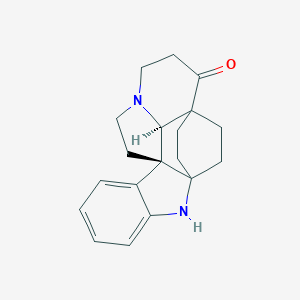
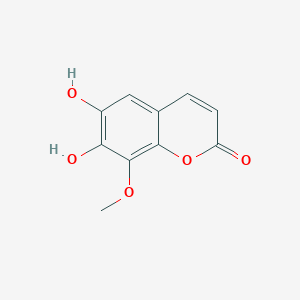
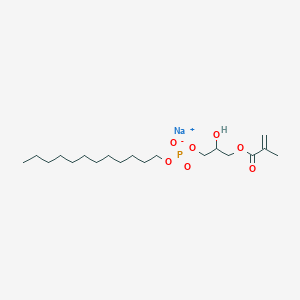
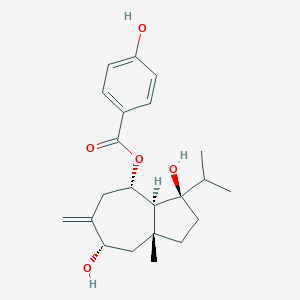
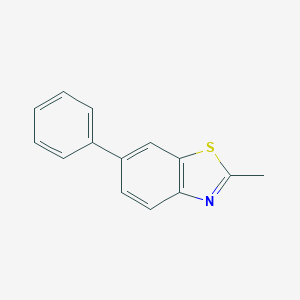
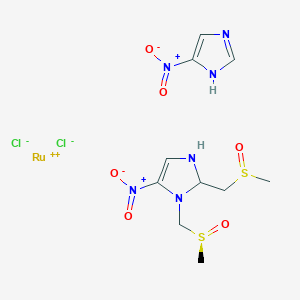
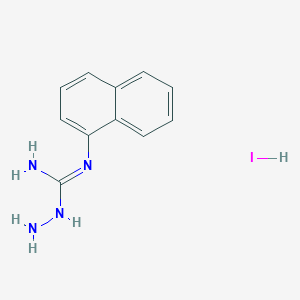

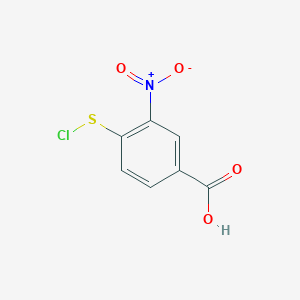
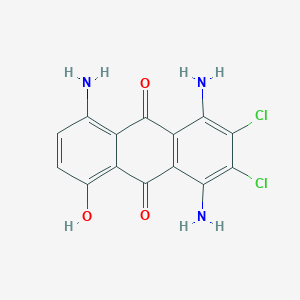
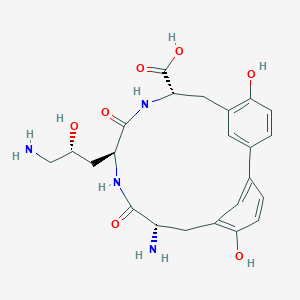
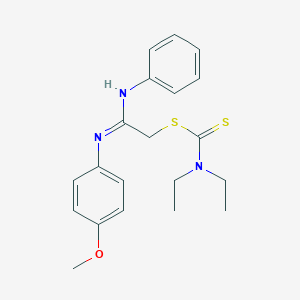
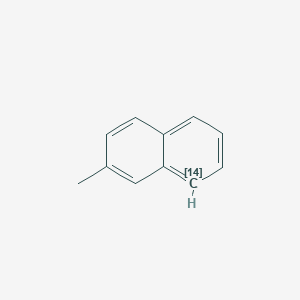
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)